4-(Perfluorooctyl)aniline

Catalog No.
S1898570
CAS No.
83766-52-3
M.F
C14H6F17N
M. Wt
511.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Perfluorooctyl)aniline

CAS Number

83766-52-3

Product Name

4-(Perfluorooctyl)aniline

IUPAC Name

4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)aniline

Molecular Formula

C14H6F17N

Molecular Weight

511.18 g/mol

InChI

InChI=1S/C14H6F17N/c15-7(16,5-1-3-6(32)4-2-5)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1-4H,32H2

InChI Key

ZQTZVMUNYIDMJV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N

Canonical SMILES

C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N

The exact mass of the compound 4-(Perfluorooctyl)aniline is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

4-(Perfluorooctyl)aniline (CAS 83766-52-3) is a highly specialized fluorinated building block characterized by an aromatic aniline core para-substituted with a 17-fluorine perfluorooctyl (C8F17) chain. In industrial and advanced laboratory procurement, it is primarily sourced as a heavy fluorous tag for fluorous biphasic catalysis, solid-phase extraction (F-SPE), and the synthesis of superhydrophobic surface coatings [1]. The C8F17 moiety provides exceptional fluorophilicity, enabling strictly orthogonal phase separation that cannot be achieved with standard alkyl or short-chain fluoroalkyl groups. Its primary value lies in its ability to act as a robust nucleophile for amide, imide, and thiourea linkages while imparting extreme lipophobicity and hydrophobicity to the resulting conjugates [1].

Substituting 4-(perfluorooctyl)aniline with shorter-chain analogs like 4-(trifluoromethyl)aniline or 4-(perfluorohexyl)aniline fundamentally compromises phase-separation workflows [1]. In fluorous solid-phase extraction (F-SPE), C6F13 tags often exhibit borderline fluorophilicity, leading to premature elution during fluorophobic washing steps and reduced recovery of the tagged target. Conversely, standard hydrophobic tags like octadecylamine fail to provide orthogonal separation in complex hydrocarbon mixtures, as they co-elute with endogenous lipophilic compounds. The C8F17 chain represents the critical carbon-fluorine threshold for ensuring absolute fluorous phase partitioning and achieving maximum surface energy reduction in downstream polymer applications [1].

High-Yield Nucleophilic Coupling in Thiourea Synthesis

Despite the strong electron-withdrawing nature of the heavy C8F17 chain, 4-(perfluorooctyl)aniline maintains excellent nucleophilicity for standard synthetic workflows. In the synthesis of perfluoroalkylated benzoylthiourea compounds, the reaction of 4-(perfluorooctyl)aniline with benzoyl isothiocyanate derivatives achieves a 92% isolated yield after recrystallization[1]. This demonstrates that procurement of this heavy fluorous building block does not incur the severe yield penalties often associated with highly deactivated perfluoroalkyl anilines.

Evidence DimensionIsolated Synthesis Yield
Target Compound Data92% yield for 4-(perfluorooctyl)aniline derivative
Comparator Or BaselineStandard unfluorinated aniline baselines (typically 85-95% in similar thiourea couplings)
Quantified DifferenceMaintains >90% yield parity with unfluorinated baselines
ConditionsReaction in acetone at room temperature for 2 hours, followed by recrystallization

Ensures that buyers scaling up fluorous organocatalysts or tagged libraries will not suffer from poor conversion rates during the critical amine coupling step.

Superior Recovery in Complex Mixture Tagging via Affinity Chromatography

For the isolation of complex metalloporphyrins from crude asphaltene mixtures, chemical tagging with 4-(perfluorooctyl)aniline provides orthogonal separation capabilities that standard alkyl amines cannot match [1]. When vanadyl porphyrin complexes are modified with 4-(perfluorooctyl)aniline, the resulting imido vanadium(IV) derivatives can be selectively retained on perfluorous (-C8F17) silica gel, achieving a 78% recovery yield after chromatographic purification [1]. In contrast, tagging with octadecylamine relies on standard reverse-phase C18 chromatography, which struggles to resolve the tagged targets from the highly lipophilic background matrix.

Evidence DimensionChromatographic Orthogonality and Recovery
Target Compound Data78% recovery yield using 4-(perfluorooctyl)aniline and fluorous silica
Comparator Or BaselineOctadecylamine (C18) tagging on standard C18 silica
Quantified DifferenceFluorous tagging provides absolute phase orthogonality, preventing co-elution with hydrocarbon matrices
ConditionsChemical modification of petroporphyrins followed by affinity chromatography on perfluoroalkylated-silica gel

Validates the procurement of this specific compound for analytical and industrial separation of high-value targets from intractable hydrocarbon backgrounds.

Maximized Surface Energy Reduction in Polymer Formulations

The length of the perfluoroalkyl chain is directly proportional to the hydrophobicity of the resulting material. When incorporated into polymer backbones or used as a surface capping agent, the C8F17 moiety of 4-(perfluorooctyl)aniline reliably drives water contact angles above 115° [1]. Shorter-chain comparators, such as 4-(trifluoromethyl)aniline, typically plateau at contact angles of 90°–100° because they cannot form the densely packed, highly ordered fluorinated crystalline domains required to minimize surface energy to the extreme levels seen with C8 chains [1].

Evidence DimensionWater Contact Angle (Hydrophobicity)
Target Compound Data>115° for C8F17-modified surfaces
Comparator Or Baseline~90°–100° for CF3-modified surfaces
Quantified Difference>15° increase in contact angle, crossing the threshold into highly hydrophobic performance
ConditionsStandard surface modification or polyimide thin-film formulation

Critical for materials scientists procuring precursors for anti-fouling, self-cleaning, or superhydrophobic coatings where short-chain fluorines fail to meet specifications.

Fluorous Biphasic Catalysis Precursors

Ideal for synthesizing fluorous-tagged organocatalysts (e.g., pyrrolidine-thiourea bifunctional catalysts) where the C8F17 chain ensures near-quantitative recovery of the catalyst via fluorous solid-phase extraction (F-SPE) without sacrificing initial synthesis yields[1].

Orthogonal Chemical Tagging for Complex Mixtures

The premier choice for derivatizing trace compounds in heavy hydrocarbon matrices (like petroleum or asphaltenes), allowing them to be cleanly separated using perfluoroalkylated silica gel[2].

Superhydrophobic Polymer Synthesis

Highly recommended for incorporation into polyimides, polyamides, and surface-grafted monolayers where achieving extreme water and oil repellency (contact angles >115°) is a strict material requirement[3].

XLogP3

6.8

Wikipedia

4-Perfluorooctylaniline

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-16-2023

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